molecular formula C13H13NO2 B13042264 Methyl2-(5-methylquinolin-8-yl)acetate

Methyl2-(5-methylquinolin-8-yl)acetate

Cat. No.: B13042264
M. Wt: 215.25 g/mol
InChI Key: ZSGQKCCLNJWHIY-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylquinolin-8-yl)acetate is a quinoline-based organic compound featuring a methyl ester group attached via an acetic acid linker to the 8-position of a 5-methyl-substituted quinoline ring. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Applications likely span biochemical research, particularly in cancer studies, given the prevalence of quinoline derivatives in antitumor agent development .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(5-methylquinolin-8-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-5-6-10(8-12(15)16-2)13-11(9)4-3-7-14-13/h3-7H,8H2,1-2H3

InChI Key

ZSGQKCCLNJWHIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methylquinolin-8-yl)acetate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by esterification. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production of methyl 2-(5-methylquinolin-8-yl)acetate may involve large-scale batch or continuous flow processes. These processes often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(5-methylquinolin-8-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methylquinolin-8-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-yl acetate derivatives exhibit structural diversity primarily through substitutions at the quinoline’s 5-position and modifications to the ester group. Below is a detailed comparison of Methyl 2-(5-methylquinolin-8-yl)acetate with key analogues:

Structural Comparison

Compound Name 5-Substituent Ester Group Molecular Formula Molecular Weight (g/mol)
Methyl 2-(5-methylquinolin-8-yl)acetate Methyl Methyl C₁₃H₁₃NO₃ 231.25
(5-Chloroquinolin-8-yloxy) acetic acid methyl ester Chloro Methyl C₁₂H₁₀ClNO₃ 243.67
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate Amino Methyl C₁₂H₁₂N₂O₃ 232.24
Heptan-2-yl 2-[(5-chloroquinolin-8-yl)oxy]acetate Chloro Heptyl C₁₈H₂₁ClN₂O₃ 348.83

Key Observations:

  • 5-Substituent Effects: The methyl group in the target compound is electron-donating, enhancing the quinoline ring’s electron density compared to electron-withdrawing chloro substituents.

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